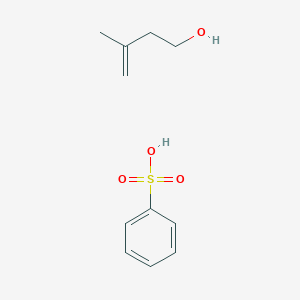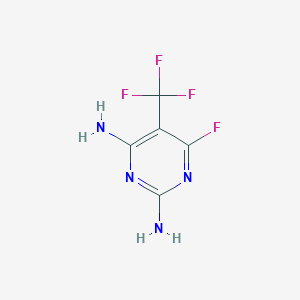diiodo-lambda~5~-phosphane CAS No. 92803-09-3](/img/structure/B14369412.png)
[2-(Diethylphosphanyl)ethenyl](diethyl)diiodo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of both diethylphosphanyl and diiodo-lambda~5~-phosphane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane typically involves the reaction of diethylphosphanyl compounds with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups.
Substitution: The diiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is used as a reagent in the synthesis of complex organophosphorus compounds. Its unique reactivity makes it valuable for creating new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study phosphine interactions with biological molecules. Its ability to form stable complexes with metals also makes it useful in bioinorganic chemistry.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including catalysts and polymers. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylphosphanyl)ethenyldibromo-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldichloro-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldifluoro-lambda~5~-phosphane
Uniqueness
Compared to similar compounds, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is unique due to the presence of diiodo groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications where specific chemical properties are required.
Eigenschaften
CAS-Nummer |
92803-09-3 |
|---|---|
Molekularformel |
C10H22I2P2 |
Molekulargewicht |
458.04 g/mol |
IUPAC-Name |
2-diethylphosphanylethenyl-diethyl-diiodo-λ5-phosphane |
InChI |
InChI=1S/C10H22I2P2/c1-5-13(6-2)9-10-14(11,12,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
JLVOHJKIGKEMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)C=CP(CC)(CC)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


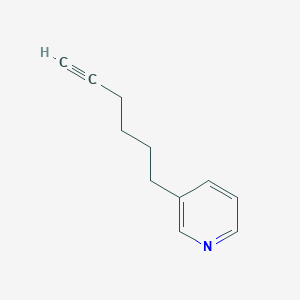

![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
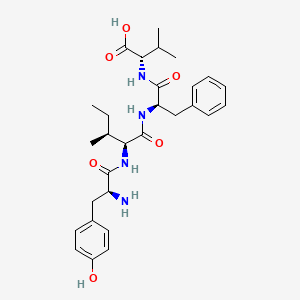
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
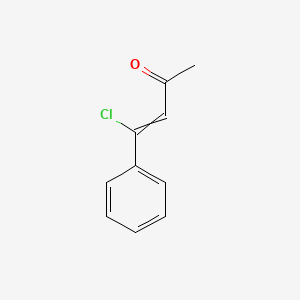
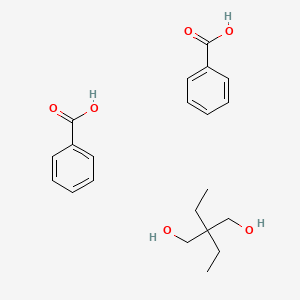
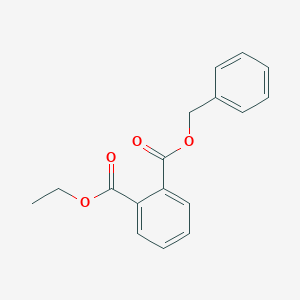
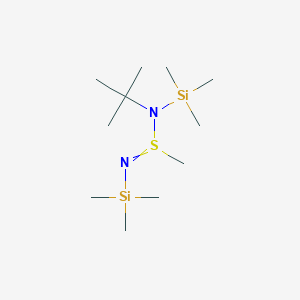
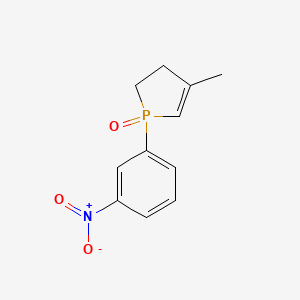
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
